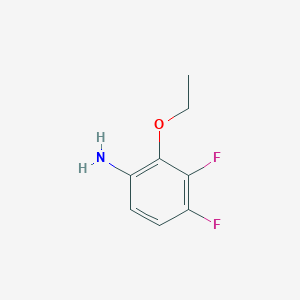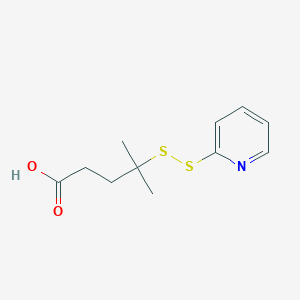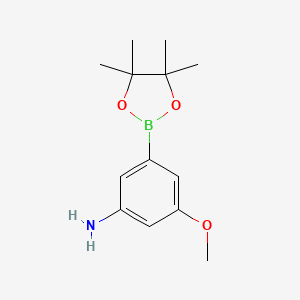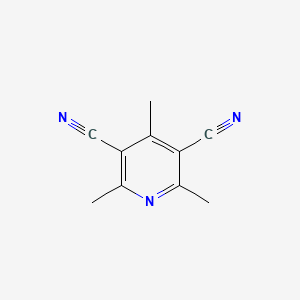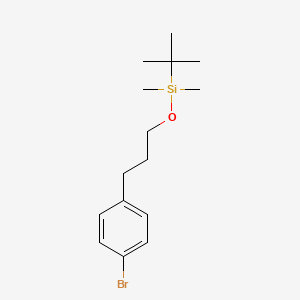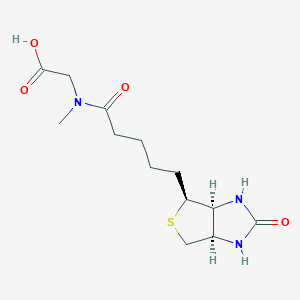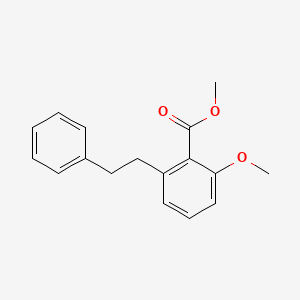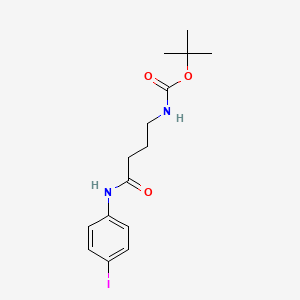
tert-butyl 3-(4-iodophenylcarbamoyl)propylcarbamate
Overview
Description
tert-Butyl 3-(4-iodophenylcarbamoyl)propylcarbamate: is a chemical compound with the molecular formula C15H22IN2O3. It is characterized by the presence of an iodophenyl group, which is bonded to a carbamate moiety. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(4-iodophenylcarbamoyl)propylcarbamate typically involves the condensation of tert-butyl 2-amino phenylcarbamate with a substituted carboxylic acid. The reaction is facilitated by coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole), which help in achieving high yields .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar coupling reactions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The iodophenyl group in tert-butyl 3-(4-iodophenylcarbamoyl)propylcarbamate can undergo substitution reactions, where the iodine atom is replaced by other substituents.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodophenyl group.
Hydrolysis: The carbamate moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium carbonate (K2CO3) in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid, HCl) or basic conditions (e.g., sodium hydroxide, NaOH) are used.
Major Products Formed:
Substitution Reactions: Products depend on the substituent introduced.
Oxidation: Products include oxidized derivatives of the iodophenyl group.
Reduction: Reduced forms of the iodophenyl group.
Hydrolysis: Corresponding amine and carboxylic acid.
Scientific Research Applications
Chemistry: tert-Butyl 3-(4-iodophenylcarbamoyl)propylcarbamate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules .
Biology and Medicine: It may also serve as a probe in biochemical studies to investigate enzyme interactions and pathways .
Industry: In the industrial sector, this compound can be utilized in the development of pharmaceuticals and agrochemicals. Its unique structure allows for the creation of derivatives with specific properties.
Mechanism of Action
The mechanism by which tert-butyl 3-(4-iodophenylcarbamoyl)propylcarbamate exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The iodophenyl group can form non-covalent interactions with active sites, while the carbamate moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
- tert-Butyl (4-iodophenyl)carbamate
- tert-Butyl 2-(substituted benzamido)phenylcarbamate
Comparison: tert-Butyl 3-(4-iodophenylcarbamoyl)propylcarbamate is unique due to its propyl linker, which provides additional flexibility and spatial orientation compared to similar compounds. This structural difference can influence its reactivity and interaction with molecular targets, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
tert-butyl N-[4-(4-iodoanilino)-4-oxobutyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21IN2O3/c1-15(2,3)21-14(20)17-10-4-5-13(19)18-12-8-6-11(16)7-9-12/h6-9H,4-5,10H2,1-3H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXYNVRRVMRPKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(=O)NC1=CC=C(C=C1)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21IN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


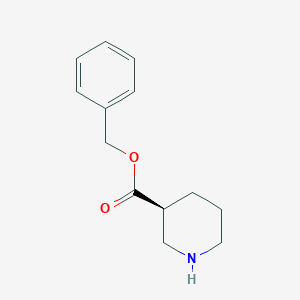

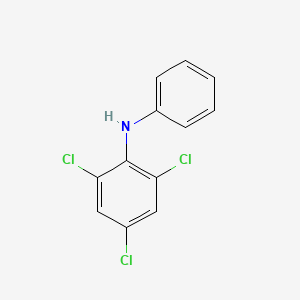
![8-Azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B3105511.png)
